molecular formula C19H21N3O2 B2520227 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide CAS No. 2034354-81-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2520227
CAS No.: 2034354-81-7
M. Wt: 323.396
InChI Key: DPVWUFAAVUHAII-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common route includes the formation of the furan and pyrazole rings separately, followed by their coupling through an ethyl linker and subsequent attachment to the phenylbutanamide moiety. Key steps may involve:

    Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Formation of the pyrazole ring: This can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Coupling reactions: The furan and pyrazole rings can be linked using ethyl bromide in the presence of a base such as potassium carbonate.

    Amide bond formation: The final step involves the reaction of the intermediate with 4-phenylbutanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products

    Oxidation: Furanones, hydroxyfurans.

    Reduction: Pyrazolines, dihydropyrazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: Its ability to form stable complexes with metals can be utilized in the development of new materials with specific properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide
  • N-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide

Uniqueness

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide is unique due to the specific positioning of the furan ring at the 3-position, which can influence its electronic properties and reactivity. This structural feature can lead to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)20-10-11-22-14-18(13-21-22)17-9-12-24-15-17/h1-3,5-6,9,12-15H,4,7-8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVWUFAAVUHAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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